molecular formula C10H11FN4 B1468065 [1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247562-96-4

[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1468065
M. Wt: 206.22 g/mol
InChI Key: LGRBNQOTPDZRCE-UHFFFAOYSA-N
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Description

“(3-fluoro-4-methylphenyl)methanamine” is a chemical compound with the CAS Number: 261951-67-1 . It has a molecular weight of 139.17 . The compound is in liquid form . The IUPAC name for this compound is 3-fluoro-4-methylbenzylamine .


Molecular Structure Analysis

The InChI code for “(3-fluoro-4-methylphenyl)methanamine” is 1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 .


Physical And Chemical Properties Analysis

“(3-fluoro-4-methylphenyl)methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Heterocyclic Compounds and Drug Development

Triazole derivatives represent a significant class of heterocyclic compounds noted for their versatility and broad range of biological activities. This makes them crucial for the development of new drugs. A literature review focused on the patents and clinical studies of 1H-1,2,3-triazole and related families between 2008 and 2011 highlights their potential in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral applications, among others (Ferreira et al., 2013). The review emphasizes the importance of discovering more efficient synthetic methods for these compounds, taking into account green chemistry principles and the need for new drugs to combat emerging diseases and drug-resistant pathogens.

Synthetic Methodologies

Research on the synthesis of key intermediates like 2-fluoro-4-bromobiphenyl showcases the ongoing efforts to refine the production processes for compounds related to "[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine." These efforts are directed at overcoming challenges related to cost, safety, and environmental impact, demonstrating the intricate balance between synthetic chemistry and practical application (Qiu et al., 2009).

Pharmacological Significance

The pharmacological importance of 1,2,4-triazole-containing scaffolds, closely related to the 1,2,3-triazole derivatives, is extensively documented. These scaffolds are found in numerous pharmaceuticals targeting various diseases, including cancer, microbial infections, and more. Strategies for synthesizing these compounds using 3-amino-1,2,4-triazole have been reviewed, pointing out the relevance of these methodologies in discovering new drug candidates (Nasri et al., 2021).

Safety And Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

[1-(3-fluoro-4-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-2-3-9(4-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBNQOTPDZRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
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